3-Bromo-2-(isopropylthio)pyridine
Description
3-Bromo-2-(isopropylthio)pyridine is a brominated pyridine derivative with an isopropylthio (-S-iPr) substituent at the 2-position and a bromine atom at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of heterocyclic frameworks. Its structure combines the electron-withdrawing bromine atom with the sterically bulky isopropylthio group, which influences reactivity and selectivity in catalytic processes .
Properties
Molecular Formula |
C8H10BrNS |
|---|---|
Molecular Weight |
232.14 g/mol |
IUPAC Name |
3-bromo-2-propan-2-ylsulfanylpyridine |
InChI |
InChI=1S/C8H10BrNS/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3 |
InChI Key |
CMMOGNGOCXFZNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=C(C=CC=N1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Varying Thioether Substituents
Thioether substituents significantly alter the electronic and steric properties of bromopyridines. Key comparisons include:
Key Findings :
Halogenated Pyridines with Diverse Halogen Patterns
Variations in halogen type and position modulate reactivity and applications:
Key Findings :
- Bromine at the 3-position (as in this compound) facilitates regioselective cross-couplings, whereas chlorine or iodine substituents enable sequential halogen exchange reactions .
- Methyl groups (e.g., in 2-Bromo-3-methylpyridine) improve thermal stability but reduce electrophilicity compared to thioether-substituted analogues .
Derivatives with Functionalized Side Chains
Substituents like hydroxyl, amine, or silyl groups expand utility in materials science and drug discovery:
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